molecular formula C9H9N3O B1466880 6-(Furan-3-yl)-2-methylpyrimidin-4-amine CAS No. 1412959-77-3

6-(Furan-3-yl)-2-methylpyrimidin-4-amine

Cat. No.: B1466880
CAS No.: 1412959-77-3
M. Wt: 175.19 g/mol
InChI Key: OBSDIESOJPPSGB-UHFFFAOYSA-N
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Description

6-(Furan-3-yl)-2-methylpyrimidin-4-amine is a useful research compound. Its molecular formula is C9H9N3O and its molecular weight is 175.19 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

6-(furan-3-yl)-2-methylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c1-6-11-8(4-9(10)12-6)7-2-3-13-5-7/h2-5H,1H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBSDIESOJPPSGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N)C2=COC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-(Furan-3-yl)-2-methylpyrimidin-4-amine is a heterocyclic compound that combines a furan ring with a pyrimidine moiety. This structural combination is known to impart significant biological activities, making it a subject of interest in medicinal chemistry and agricultural sciences. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

The molecular structure of this compound features:

  • Furan ring at the 6-position.
  • Methyl group at the 2-position of the pyrimidine ring.

This unique arrangement contributes to its reactivity and interaction with biological targets.

Compound Name Structural Features Unique Aspects
This compoundFuran ring at 6-positionContains a methyl group at the 2-position
2-(furan-3-yl)-N-methylpyrimidin-4-amineFuran attached to pyrimidinePotential for antimicrobial activity
5-Fluoro-2-(furan-3-yl)-6-methylpyrimidin-4-amineFluorine enhances bindingInvestigated for antiviral and antibacterial properties

Biological Activities

Research indicates that compounds containing both furan and pyrimidine rings exhibit various biological activities:

  • Antimicrobial Activity : Studies have shown that derivatives of this compound can possess significant antibacterial properties, making them potential candidates for developing new antibiotics. The mechanism often involves binding to bacterial enzymes or receptors, disrupting their function.
  • Plant Growth Regulation : Furopyrimidine derivatives, including this compound, have been reported to enhance vegetative growth in wheat plants. They act similarly to auxins, promoting root and shoot development at specific concentrations (e.g., 107M10^{-7}M). This suggests potential applications in agriculture as growth regulators .
  • Medicinal Chemistry Applications : The compound has been explored for its ability to interact with specific molecular targets in various diseases, including cancer and infections. Its structure allows it to modulate enzyme activity through mechanisms such as hydrogen bonding and hydrophobic interactions .

The biological activity of this compound can be attributed to its ability to interact with specific targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways by fitting into their active sites.
  • Receptor Modulation : It can act as a ligand for various receptors, altering their signaling pathways.

Study on Antimicrobial Properties

A recent study evaluated the antibacterial efficacy of several furan-pyrimidine derivatives, including this compound. The results indicated that these compounds showed potent activity against gram-positive bacteria, suggesting their potential use in treating bacterial infections.

Plant Growth Regulation Experiment

In another study focused on agricultural applications, researchers treated wheat plants with various concentrations of furopyrimidine derivatives. The results demonstrated significant increases in root and shoot lengths compared to control groups, indicating the compound's effectiveness as a plant growth regulator .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-(Furan-3-yl)-2-methylpyrimidin-4-amine
Reactant of Route 2
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6-(Furan-3-yl)-2-methylpyrimidin-4-amine

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